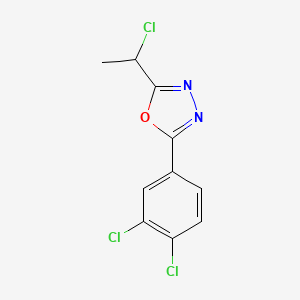

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, also known as Oxadiazole-2-chloroethyl-5-dichlorophenyl, is a heterocyclic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. It is a versatile building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Oxadiazole-2-chloroethyl-5-dichlorophenyl has been used in numerous scientific studies due to its unique properties, including its ability to act as an inhibitor of enzymes, a catalyst for chemical reactions, and a ligand for binding to proteins.

Scientific Research Applications

Green Synthesis Approaches

- Eco-Friendly Synthesis Methods : The compound is associated with green synthetic methods, featuring high yields, simplicity, water-based mediums, energy efficiency, and no catalysts (Zhu et al., 2015).

Biomedical Applications

- Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles, similar to 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, have been found to exhibit antifungal properties (Goswami et al., 1984).

- Antimalarial Activities : Research has shown that certain 1,3,4-oxadiazole compounds possess antimalarial activities, suggesting potential applications in this field (Hutt et al., 1970).

Chemical Properties and Synthesis

- Molecular Structure and Properties : Studies have explored the molecular diagrams and electronic properties of 1,3,4-oxadiazoles derivatives, providing insights into their chemical behavior (Lutskii et al., 1970).

- Microwave Irradiation Synthesis : The compound can be synthesized under microwave irradiation, offering a high yield and rapid reaction rate (Zheng, 2004).

- One-Pot Synthesis Methods : One-pot synthesis methods for 1,3,4-oxadiazoles have been developed, highlighting their significance in various biological activities and material science applications (Chiriac et al., 2012).

Thermal Properties and Kinetics

- Thermal Studies and Antibacterial Properties : Thermal stability and antibacterial activity of certain 1,3,4-oxadiazoles have been investigated, revealing their potential in medical applications (Arora et al., 2012).

Biological Activity and Molecular Interactions

- Acetyl- and Butyrylcholinesterase Inhibition : Some 1,3,4-oxadiazole derivatives demonstrate inhibitory effects on acetyl- and butyrylcholinesterase, which are relevant for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Quantitative Structure-Activity Relationships

- Insect Growth Regulatory Activity : Quantitative structure-activity relationships have been established for certain 1,3,4-oxadiazoles, particularly in the context of insecticidal activities (Shi et al., 2001).

properties

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBLICFRYNMLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)

![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)